PH-064

Description

Properties

IUPAC Name |

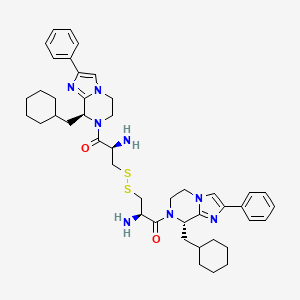

(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H58N8O2S2/c45-35(43(53)51-23-21-49-27-37(33-17-9-3-10-18-33)47-41(49)39(51)25-31-13-5-1-6-14-31)29-55-56-30-36(46)44(54)52-24-22-50-28-38(34-19-11-4-12-20-34)48-42(50)40(52)26-32-15-7-2-8-16-32/h3-4,9-12,17-20,27-28,31-32,35-36,39-40H,1-2,5-8,13-16,21-26,29-30,45-46H2/t35-,36-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDNOAWICIHSAW-KEAHXZLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2C3=NC(=CN3CCN2C(=O)C(CSSCC(C(=O)N4CCN5C=C(N=C5C4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H]2C3=NC(=CN3CCN2C(=O)[C@H](CSSC[C@@H](C(=O)N4CCN5C=C(N=C5[C@@H]4CC6CCCCC6)C7=CC=CC=C7)N)N)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H58N8O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PH-064 (TP-064)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PH-064, more commonly referred to in scientific literature as TP-064, is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 4 (PRMT4), also known as Coactivator-Associated Arginine Methyltransferase 1 (CARM1).[1][2] PRMT4 is an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation, by methylating arginine residues on histone and non-histone proteins.[1][3] Its overexpression has been implicated in several cancers, making it a compelling target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of the mechanism of action of TP-064, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action

TP-064 exerts its biological effects by directly inhibiting the enzymatic activity of PRMT4.[1][4] This inhibition is highly potent and selective over other PRMT family members. The primary mechanism involves TP-064 binding to PRMT4 and preventing the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to arginine residues on PRMT4 substrates.[1] This leads to a reduction in the asymmetric dimethylation of key cellular proteins, such as BRG1-associated factor 155 (BAF155) and Mediator complex subunit 12 (MED12).[1][4] The inhibition of PRMT4's methyltransferase activity by TP-064 disrupts downstream cellular processes that are dependent on proper arginine methylation, ultimately leading to anti-proliferative effects in cancer cells, particularly in multiple myeloma.[1][3][4]

Quantitative Data

The potency and selectivity of TP-064 have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 vs. PRMT4 | < 10 nM | Enzymatic Assay | [1][4] |

| IC50 vs. BAF155 methylation | 340 ± 30 nM | Cellular Assay (HEK293 cells) | [1][4] |

| IC50 vs. MED12 methylation | 43 ± 10 nM | Cellular Assay (HEK293 cells) | [1][4] |

Table 1: Potency of TP-064 in Enzymatic and Cellular Assays.

| Cell Line | IC50 (µM) | Assay Type | Treatment Duration | Reference |

| NCI-H929 | 0.021 | Cell Viability (CellTiter-Glo) | 14 days | [5] |

| RPMI8226 | Not explicitly stated, but showed sensitivity | Cell Viability (CellTiter-Glo) | 6 days | [1] |

| MM.1S | 14.405 | Cell Viability (CellTiter-Glo) | 14 days | [5] |

Table 2: Anti-proliferative Activity of TP-064 in Multiple Myeloma Cell Lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of TP-064.

PRMT4 Enzymatic Assay (Scintillation Proximity Assay)

This assay quantifies the methyltransferase activity of PRMT4 by measuring the incorporation of a tritium-labeled methyl group from [3H]-SAM into a biotinylated histone H3-derived peptide substrate.

-

Reagent Preparation :

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT.

-

PRMT4 Enzyme: Dilute recombinant human PRMT4 in Assay Buffer to the desired concentration (e.g., 10 nM).

-

Substrate Mix: Prepare a solution containing biotinylated histone H3 (21-44) peptide and [3H]-SAM in Assay Buffer.

-

TP-064: Prepare serial dilutions of TP-064 in Assay Buffer.

-

Stop Solution: 7.5 M Guanidine Hydrochloride.

-

Detection Mix: Streptavidin-coated SPA beads in buffer.

-

-

Assay Procedure :

-

Add 5 µL of TP-064 dilution or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted PRMT4 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of the Substrate Mix.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding 10 µL of Stop Solution.

-

Add 10 µL of the Detection Mix to each well.

-

Incubate for 1 hour to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each TP-064 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines cell viability by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

-

Cell Seeding :

-

Seed multiple myeloma cells (e.g., NCI-H929) in a 96-well plate at a density of 2,000 cells per well.

-

-

Compound Treatment :

-

Prepare serial dilutions of TP-064 in the cell culture medium.

-

Treat the cells with various concentrations of TP-064 or a vehicle control (DMSO).

-

-

Incubation :

-

Incubate the plate for the desired duration (e.g., 6 or 14 days) at 37°C in a humidified incubator with 5% CO2.

-

-

ATP Measurement :

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each TP-064 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Treatment and Harvesting :

-

Treat multiple myeloma cells with TP-064 or a vehicle control for a specified time (e.g., 48 hours).

-

Harvest the cells by centrifugation.

-

-

Fixation :

-

Wash the cell pellet with PBS.

-

Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the cells on ice for at least 30 minutes for fixation.

-

-

Staining :

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis :

-

Analyze the stained cells using a flow cytometer.

-

Use a 488 nm laser for excitation and collect the PI fluorescence signal at approximately 617 nm.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis :

-

Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Western Blotting for Substrate Methylation

This technique is used to detect the levels of asymmetrically dimethylated BAF155 and MED12 in cells following treatment with TP-064.

-

Cell Lysis and Protein Quantification :

-

Treat HEK293 or multiple myeloma cells with various concentrations of TP-064 for 48-72 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for asymmetrically dimethylated BAF155 (me-BAF155), total BAF155, asymmetrically dimethylated MED12 (me-MED12), and total MED12 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis :

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the methylated protein levels to the total protein levels.

-

Signaling Pathways and Cellular Consequences

The inhibition of PRMT4 by TP-064 has significant downstream consequences. By reducing the methylation of its substrates, TP-064 can modulate the activity of various signaling pathways. While the precise downstream pathways affected by TP-064 are still under investigation, the inhibition of PRMT4 is known to impact transcriptional regulation. For example, deletion of CARM1 in multiple myeloma cells has been shown to upregulate pro-apoptotic genes via the activation of the p53 signaling pathway and downregulate genes involved in cell cycle regulation.[3] The observed G1 cell cycle arrest upon TP-064 treatment is a direct consequence of these altered signaling cascades.[1]

Conclusion

TP-064 is a highly potent and selective inhibitor of PRMT4 that demonstrates significant anti-proliferative effects in multiple myeloma cell lines. Its mechanism of action is centered on the inhibition of PRMT4's methyltransferase activity, leading to reduced methylation of key substrates and subsequent G1 phase cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on PRMT4 inhibitors and their therapeutic applications in oncology. Further investigation into the downstream signaling pathways modulated by TP-064 will continue to elucidate its full therapeutic potential.

References

- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. researchgate.net [researchgate.net]

- 4. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

PH-064: A Technical Guide to a Pan-G-Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PH-064, also known as BIM-46187, is a novel imidazo-pyrazine derivative that functions as a potent, orally active inhibitor of the heterotrimeric G-protein complex. By targeting the fundamental signaling interface of G-protein coupled receptors (GPCRs), this compound disrupts multiple downstream signaling cascades, demonstrating broad therapeutic potential in preclinical models of oncology, neuropathic pain, and inflammation. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its investigation.

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in a vast array of physiological processes. The activation of GPCRs by extracellular ligands initiates a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G-protein complex, leading to its dissociation into Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, such as adenylyl cyclase and phospholipase C, thereby propagating the cellular signal.

The central role of GPCR signaling in human health and disease has made them a major target for drug development. This compound is a small molecule inhibitor that uniquely targets the G-protein complex itself, rather than a specific receptor. This allows for the broad inhibition of multiple GPCR-mediated pathways, offering a novel therapeutic strategy for diseases driven by aberrant GPCR signaling.

Mechanism of Action

This compound acts as a pan-inhibitor of G-protein signaling. It has been shown to effectively inhibit signaling mediated by various Gα subunit families, including Gαs (cyclic AMP generation), Gαq (calcium release), and Gαo/i.[1][2][3] By interfering with the G-protein activation cycle, this compound prevents the transduction of signals from a wide range of GPCRs to their downstream effectors. This broad-spectrum inhibition underlies its diverse pharmacological effects observed in preclinical studies.

Signaling Pathways Affected by this compound

The inhibitory action of this compound on the heterotrimeric G-protein complex leads to the modulation of several key signaling pathways. Notably, it has been shown to attenuate shear stress-induced Akt phosphorylation.[4][5][6][7][8] The PI3K/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. By inhibiting G-protein-mediated activation of this pathway, this compound can exert anti-proliferative and pro-apoptotic effects.

Furthermore, this compound has been identified as an inhibitor of the serotonin transporter (SERT).[4][5] SERT is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling. Inhibition of SERT by this compound can lead to increased synaptic serotonin levels, which may contribute to its observed anti-hyperalgesic effects.

Below is a diagram illustrating the primary mechanism of action of this compound.

Quantitative Data

The inhibitory potency of this compound against various Gα subunits has been quantified using Bioluminescence Resonance Energy Transfer (BRET) measurements.

| Target | IC50 (nM) | Reference |

| Gαq/11 | 0.0047 | [9] |

| Gα12/13 | 0.0043 | [9] |

| Gαo | - | [1][2][3] |

| Gαi1 | - | [9] |

Note: Specific IC50 values for Gαo and Gαi1 were not available in the searched literature, but their inhibition is documented.

Preclinical Applications

This compound has demonstrated significant therapeutic potential in a variety of preclinical models.

Oncology

This compound inhibits G protein-coupled receptor-dependent tumorigenesis.[4][5][6][7][10] In a xenograft model using athymic nude mice with E151A-CCK2R-NIH-3T3 cells, oral administration of this compound (75 mg/kg, twice daily for 16 days) resulted in significant antitumor activity without observable toxicity.[8] This effect is likely mediated through the inhibition of G-protein signaling pathways that are critical for cancer cell proliferation and survival.

Pain Management

This compound exhibits potent anti-hyperalgesia activity, making it a promising candidate for the treatment of inflammatory and neuropathic pain.[4][5][6][7] In a chronic constriction injury (CCI) model in rats, intravenous administration of this compound (0.3-3 mg/kg) produced a dose-dependent increase in paw withdrawal thresholds, indicating a reduction in pain sensitivity.[8]

Inflammatory Lung Injury

The anti-inflammatory properties of this compound have been investigated in models of lung injury. In RGS2 null mice subjected to intratracheal lipopolysaccharide (LPS), intravenous administration of this compound (3 mg/kg) two hours after the insult reduced IFNγ expression by 80% and promoted the resolution of lung edema.[8]

Experimental Protocols

The following are representative protocols for evaluating the function of this compound.

In Vitro G-Protein Activation Assay (BRET)

This protocol is a generalized procedure based on the principles of BRET assays used to measure G-protein activation.

Objective: To quantify the inhibitory effect of this compound on GPCR-mediated G-protein activation.

Materials:

-

HEK293 cells

-

Expression vectors for the GPCR of interest, Gα-Rluc, and Gγ-GFP

-

Cell culture medium (e.g., DMEM) and supplements

-

Transfection reagent

-

Coelenterazine h (BRET substrate)

-

This compound

-

Agonist for the GPCR of interest

-

Microplate reader capable of measuring BRET

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

-

Co-transfect the cells with plasmids encoding the GPCR, Gα-Rluc, and Gγ-GFP using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well microplate.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the this compound dilutions to the appropriate wells and incubate for a specified time (e.g., 30 minutes).

-

-

BRET Measurement:

-

Add coelenterazine h to all wells.

-

Stimulate the cells with the GPCR agonist.

-

Immediately measure the luminescence at the emission wavelengths for Rluc (e.g., 480 nm) and GFP (e.g., 530 nm) using a BRET-compatible microplate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio (GFP emission / Rluc emission).

-

Plot the BRET ratio against the concentration of this compound to determine the IC50 value.

-

In Vivo Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol is a generalized procedure for evaluating the anti-hyperalgesic effects of this compound.

Objective: To assess the efficacy of this compound in a rat model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Chromic gut sutures

-

This compound

-

Vehicle control

-

Von Frey filaments

Procedure:

-

Surgical Procedure:

-

Anesthetize the rats.

-

Expose the sciatic nerve in one hind limb.

-

Loosely ligate the nerve with four chromic gut sutures.

-

Close the incision.

-

-

Drug Administration:

-

Allow the animals to recover for a period to develop hyperalgesia (e.g., 7-14 days).

-

Administer this compound or vehicle control via the desired route (e.g., intravenous).

-

-

Behavioral Testing:

-

At various time points after drug administration, assess the paw withdrawal threshold using von Frey filaments.

-

Apply filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.

-

-

Data Analysis:

-

Determine the paw withdrawal threshold for each animal at each time point.

-

Compare the thresholds between the this compound treated group and the vehicle control group to assess the anti-hyperalgesic effect.

-

Conclusion

This compound is a valuable research tool and a potential therapeutic agent that offers a unique, broad-spectrum approach to inhibiting GPCR signaling. Its ability to modulate multiple downstream pathways, including the PI3K/Akt pathway, and its activity on the serotonin transporter, contribute to its diverse pharmacological profile. The preclinical data in oncology, pain, and inflammation are promising and warrant further investigation. The experimental protocols provided in this guide offer a starting point for researchers interested in exploring the function and therapeutic potential of this novel pan-G-protein inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 所有产品 | Selleck.cn [selleck.cn]

- 3. selleck.co.jp [selleck.co.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

BIM-46187: A Pan-Inhibitor of Heterotrimeric G Protein Signaling

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-46187 is a novel small molecule inhibitor that targets the α subunit of heterotrimeric G proteins, representing a significant departure from traditional G protein-coupled receptor (GPCR) antagonists. Initially characterized as a pan-inhibitor of G protein signaling, subsequent research has revealed a nuanced, context-dependent mechanism of action with a preference for the Gαq subfamily. By directly binding to Gα subunits, BIM-46187 prevents the conformational changes necessary for GDP/GTP exchange, effectively uncoupling G proteins from their upstream GPCRs and inhibiting downstream signaling cascades. This unique mechanism of action has demonstrated therapeutic potential in preclinical models of pain and cancer. This technical guide provides a comprehensive overview of the molecular target, mechanism of action, and experimental data related to BIM-46187.

Molecular Target: The Gα Subunit of Heterotrimeric G Proteins

BIM-46187 directly targets the α subunit of heterotrimeric G proteins.[1][2][3] Unlike conventional drugs that target specific G protein-coupled receptors (GPCRs), BIM-46187 acts downstream at the level of the G protein itself, leading to a broad inhibition of signaling from multiple GPCRs.[1] This pan-inhibitory nature makes it a valuable tool for studying G protein signaling and a potential therapeutic for diseases driven by the overactivation of multiple GPCRs.[1][2]

Initial studies identified BIM-46187 and its precursor, BIM-46174, as inhibitors of all Gα subfamilies (Gαs, Gαi/o, Gαq/11, and Gα12/13).[2] However, further investigations have shown a cellular context-dependent selectivity, with a preferential inhibition of Gαq signaling in some cell types.[2][4]

Mechanism of Action: Inhibition of GDP/GTP Exchange

The primary mechanism of action of BIM-46187 is the inhibition of the guanine nucleotide exchange (GDP for GTP) on the Gα subunit, which is a critical step in G protein activation.[1][3] By binding directly to Gα, BIM-46187 prevents the conformational rearrangements required for the release of GDP, thereby keeping the G protein in its inactive, heterotrimeric (Gαβγ) state.[1][3]

A more detailed proposed mechanism, particularly for its action on Gαq, is that BIM-46187 traps the Gαq protein in an "empty pocket" conformation.[2][4] In this model, the inhibitor allows for the exit of GDP but prevents the entry of GTP, effectively freezing the Gα subunit in an inactive state.[2][4]

This inhibition of G protein activation has several downstream consequences:

-

Prevents Gα-Gβγ Dissociation: By locking the G protein in its heterotrimeric form, BIM-46187 prevents the dissociation of the Gα subunit from the Gβγ dimer, a necessary step for the activation of downstream effectors by both components.[1]

-

Blocks Second Messenger Production: Inhibition of G protein activation leads to a reduction in the production of second messengers such as cyclic AMP (cAMP) and inositol phosphates (IP1).[1]

-

Inhibits GPCR-G Protein Interaction: BIM-46187 has been shown to prevent the physical interaction between an activated GPCR and the heterotrimeric G protein.[1]

Quantitative Data

The inhibitory activity of BIM-46187 has been quantified in various cellular assays. The following tables summarize the reported IC50 values for its effects on different G protein signaling pathways.

| Gα Subtype | Assay | Cell Line | Agonist | IC50 (μM) | Reference |

| Gαi1 | BRET (Gα-Rluc / PAR1-YFP) | COS-7 | Thrombin | 4.7 ± 1.9 | [1] |

| Gαo | BRET (Gα-Rluc / PAR1-YFP) | COS-7 | Thrombin | 4.3 ± 2.4 | [1] |

Table 1: Inhibitory Concentration (IC50) of BIM-46187 on Gαi1 and Gαo Activation.

| GPCR | Gα Coupling | Second Messenger | Cell Line | Agonist | IC50 (μM) | Reference |

| V2 Vasopressin Receptor | Gαs | cAMP | COS-7 | Vasopressin | ~5 | [1] |

| β2-Adrenergic Receptor | Gαs | cAMP | COS-7 | Isoproterenol | ~5 | [1] |

| 5HT4a Receptor | Gαs | cAMP | COS-7 | Serotonin | ~5 | [1] |

| PAR1 Receptor | Gαq | IP1 | COS-7 | Thrombin | ~5 | [1] |

| LPA1 Receptor | Gαq | IP1 | COS-7 | LPA | ~5 | [1] |

| GABAb Receptor | Gαq (co-expressed) | IP1 | COS-7 | GABA | ~5 | [1] |

Table 2: Inhibitory Concentration (IC50) of BIM-46187 on Downstream Second Messenger Production.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays were utilized to monitor the interaction between GPCRs and G proteins, as well as the conformational changes within the G protein heterotrimer in living cells.[1]

-

Principle: BRET is a proximity-based assay that measures the transfer of energy from a bioluminescent donor (Renilla luciferase, Rluc) to a fluorescent acceptor (Yellow Fluorescent Protein, YFP). An increase or decrease in the BRET signal indicates a change in the distance or orientation between the tagged proteins.

-

Methodology for GPCR-G Protein Interaction:

-

COS-7 cells were transiently co-transfected with plasmids encoding a GPCR fused to YFP (e.g., PAR1-YFP) and a Gα subunit fused to Rluc (e.g., Gαi1-Rluc).

-

Cells were pre-incubated with varying concentrations of BIM-46187.

-

The BRET donor substrate, coelenterazine H, was added.

-

The cells were stimulated with a specific agonist (e.g., thrombin for PAR1).

-

The light emission from both Rluc (donor) and YFP (acceptor) was measured, and the BRET ratio (YFP emission / Rluc emission) was calculated.

-

A decrease in the agonist-induced BRET signal in the presence of BIM-46187 indicates inhibition of the GPCR-G protein interaction.[1]

-

-

Methodology for Gα-Gβγ Rearrangement:

-

COS-7 cells were co-transfected with Gα-Rluc, YFP-Gβ1, and Gγ2.

-

The procedure followed the same steps as above.

-

A change in the BRET signal upon agonist stimulation reflects the molecular rearrangement between the Gα and Gβγ subunits. BIM-46187 was shown to block this agonist-induced change.[1]

-

Fluorescence Resonance Energy Transfer (FRET) Assays in Reconstituted Systems

FRET assays were employed to directly observe the interaction between a purified GPCR and a G protein heterotrimer in a controlled in vitro environment.[1]

-

Principle: Similar to BRET, FRET measures energy transfer between a fluorescent donor and acceptor pair.

-

Methodology:

-

A purified GPCR (e.g., BLT1 receptor) was labeled with a fluorescent donor (Alexa-488).

-

The Gα subunit of a purified G protein heterotrimer (e.g., Gαi2β1γ2) was labeled with a fluorescent acceptor (Alexa-568).[1]

-

The labeled proteins were reconstituted into lipid vesicles.

-

The agonist and varying concentrations of BIM-46187 were added.

-

The FRET signal was measured. A decrease in the agonist-induced FRET signal in the presence of BIM-46187 demonstrates the inhibition of the direct interaction between the receptor and the G protein.[1]

-

Second Messenger Assays (cAMP and IP1 Production)

These assays were used to quantify the effect of BIM-46187 on the downstream signaling output of GPCR activation.[1]

-

Principle: Measurement of the accumulation of intracellular second messengers, cAMP (for Gαs-coupled receptors) or IP1 (for Gαq-coupled receptors).

-

Methodology for cAMP Assay:

-

COS-7 cells expressing a Gαs-coupled receptor were pre-incubated with BIM-46187.

-

Cells were stimulated with the appropriate agonist (e.g., vasopressin, isoproterenol, or serotonin).

-

For direct adenylyl cyclase activation, forskolin was used as a control.[2]

-

Cellular cAMP levels were measured using a commercially available kit (e.g., HTRF-based assay).

-

-

Methodology for IP1 Assay:

-

COS-7 cells expressing a Gαq-coupled receptor were pre-incubated with BIM-46187.

-

Cells were stimulated with the appropriate agonist (e.g., thrombin, LPA, or GABA).

-

Cellular IP1 levels were measured using a commercially available kit (e.g., HTRF-based assay).

-

Signaling Pathways and Experimental Workflows

Canonical G Protein Signaling Pathway

Caption: Canonical G protein-coupled receptor signaling pathway.

Mechanism of BIM-46187 Inhibition

Caption: BIM-46187 inhibits G protein activation by blocking nucleotide exchange.

BRET Assay Workflow for GPCR-G Protein Interaction

Caption: Experimental workflow for the BRET-based GPCR-G protein interaction assay.

Preclinical and Clinical Status

Preclinical studies have demonstrated the therapeutic potential of BIM-46187. In animal models of pain, it has been shown to have anti-hyperalgesic effects and to act synergistically with morphine, allowing for a significant reduction in the required dose of the opioid.[5] This suggests a potential role for BIM-46187 in pain management, possibly as a standalone treatment or in combination with existing analgesics.[5]

Furthermore, due to the central role of G protein signaling in cancer cell proliferation and survival, BIM-46187 and its analogs have been investigated as potential anti-cancer agents.[3] The pan-Gα inhibitor BIM-46174 has been shown to inhibit the growth of various human cancer cell lines in vitro.[3]

A clinical trial for BIM-46187 was registered (NCT00747383), but its status is currently unknown, and no results have been publicly posted.[6] Further clinical development will be necessary to establish the safety and efficacy of BIM-46187 in humans.

Conclusion

BIM-46187 represents a promising pharmacological tool and a potential therapeutic agent that targets a fundamental mechanism of cellular signaling. Its ability to directly inhibit the Gα subunit of heterotrimeric G proteins provides a unique approach to modulating GPCR-mediated pathways. The detailed understanding of its molecular target and mechanism of action, supported by the experimental data presented in this guide, provides a solid foundation for further research and development of this and other next-generation G protein inhibitors.

References

- 1. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gαq G Protein Inhibitor, BIM-46187 [sigmaaldrich.com]

- 5. The novel inhibitor of the heterotrimeric G-protein complex, BIM-46187, elicits anti-hyperalgesic properties and synergizes with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

PH-064 discovery and development

An in-depth search has revealed no publicly available information regarding a compound designated "PH-064" within the context of drug discovery and development. This designation does not appear in scientific literature, patent databases, or clinical trial registries.

The lack of public information could be due to several reasons:

-

Early-Stage Development: this compound may be an internal codename for a compound in the very early stages of preclinical development, and information has not yet been disclosed publicly.

-

Proprietary Information: The data and details surrounding this compound could be confidential and proprietary to the developing organization.

-

Incorrect Identifier: The designation "this compound" might be inaccurate or an internal shorthand not used in public disclosures.

To proceed with your request for a detailed technical guide, further identifying information is necessary. Please provide additional details such as:

-

The specific molecular target or pathway of interest.

-

The therapeutic area (e.g., oncology, immunology, neurology).

-

The name of the company or research institution associated with its development.

-

Any relevant publication or patent numbers.

Without this essential information, it is not possible to create the requested technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

An In-depth Technical Guide on the Role of the Heterotrimeric G-protein Complex in Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterotrimeric guanine nucleotide-binding proteins (G-proteins) are a cornerstone of signal transduction in eukaryotic cells. Comprising three subunits—α, β, and γ—they act as molecular switches, linking cell surface G-protein-coupled receptors (GPCRs) to intracellular effector proteins.[1][2] This intricate signaling network governs a vast array of physiological processes, from sensory perception to cellular growth and differentiation.[3][4] Given their central role, it is unsurprising that dysregulation of G-protein signaling is implicated in a wide spectrum of human diseases, including infectious diseases, cancer, and cardiovascular disorders.[5]

GPCRs, which activate these G-proteins, are the largest family of transmembrane receptors and are the target of approximately one-third of all FDA-approved drugs.[6][7] Understanding the molecular basis of G-protein function and dysfunction is therefore of paramount importance for the development of novel therapeutics. This guide provides a technical overview of the G-protein activation cycle, the major signaling pathways, their roles in disease pathogenesis, and the key experimental methodologies used to investigate them.

The Heterotrimeric G-protein Activation Cycle

The function of heterotrimeric G-proteins is dictated by a tightly regulated cycle of GTP binding and hydrolysis. In its inactive state, the Gα subunit is bound to GDP and forms a stable complex with the Gβγ dimer at the plasma membrane.[1][4] The binding of an extracellular agonist to a GPCR induces a conformational change in the receptor, which in turn catalyzes the exchange of GDP for GTP on the Gα subunit.[8] This exchange triggers the dissociation of the GTP-bound Gα subunit from the Gβγ dimer. Both the activated Gα-GTP subunit and the free Gβγ dimer can then interact with and modulate the activity of downstream effector proteins, initiating a cellular response.[1][2] The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, leading to the re-association of Gα-GDP with Gβγ, returning the complex to its inactive state.[8]

Major G-protein Signaling Pathways and Disease Relevance

Heterotrimeric G-proteins are classified into four main families based on the sequence homology of their α subunits: Gs, Gi/o, Gq/11, and G12/13. Each family couples to distinct sets of receptors and regulates specific downstream effectors.[1]

The Gs Pathway

The Gαs subunit stimulates the enzyme adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[3] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous cellular proteins, mediating responses such as metabolism, gene transcription, and cell growth.[3]

Disease Relevance:

-

Cholera: The bacterium Vibrio cholerae produces cholera toxin, which ADP-ribosylates the Gαs subunit.[9][10] This covalent modification locks Gαs in a constitutively active, GTP-bound state, leading to massive production of cAMP.[9][11] In intestinal epithelial cells, this causes a dramatic efflux of water and electrolytes, resulting in severe diarrhea.[9][12]

-

McCune-Albright Syndrome: This rare genetic disorder is caused by somatic activating mutations in the GNAS gene, which encodes Gαs. The resulting constitutive activation of the Gs pathway leads to a variety of symptoms, including fibrous dysplasia of bone, café-au-lait skin spots, and endocrine hyperfunction.

The Gi/o Pathway

In contrast to Gs, the Gαi/o subunit inhibits adenylyl cyclase, thereby decreasing intracellular cAMP levels.[13] The Gβγ subunits released from Gi/o proteins can also directly activate other effectors, such as G-protein-gated inwardly rectifying potassium (GIRK) channels.

Disease Relevance:

-

Pertussis (Whooping Cough): The bacterium Bordetella pertussis secretes pertussis toxin, which ADP-ribosylates Gαi/o subunits.[13][14] This modification prevents the G-protein from interacting with its GPCR, effectively uncoupling the inhibitory pathway.[15][16] The resulting increase in cAMP levels in respiratory cells contributes to the characteristic coughing fits and other symptoms of the disease.[14]

The Gq/11 Pathway

The Gαq/11 subunits activate phospholipase C-beta (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).

Disease Relevance:

-

Uveal Melanoma: A high percentage of uveal melanomas, the most common eye cancer in adults, harbor activating somatic mutations in GNAQ or GNA11, the genes encoding Gαq and Gα11, respectively.[17][18][19] These mutations, most commonly at codon Q209, disable the GTPase activity of the Gα subunit, leading to constitutive activation of the PLCβ pathway and downstream signaling cascades like the MAPK pathway, which drives tumor growth.[20][21]

-

Cardiovascular Disease: The Gq/11 pathway is a key regulator of cardiac function and vascular tone.[2][22] Pathological conditions like hypertension and heart failure are often associated with hyperactivation of Gq/11 signaling in cardiomyocytes and vascular smooth muscle cells, leading to cardiac hypertrophy and increased vascular resistance.

The G12/13 Pathway

The Gα12/13 subunits signal through Rho guanine nucleotide exchange factors (RhoGEFs), such as p115-RhoGEF, to activate the small GTPase RhoA. RhoA is a master regulator of the actin cytoskeleton, and its activation controls cell shape, migration, and proliferation.

Disease Relevance:

-

Cancer Metastasis: The G12/13 pathway plays a critical role in tumor progression and metastasis.[1][23] Overexpression and/or hyperactivation of Gα12 and Gα13 have been observed in various cancers, including breast, prostate, and lung cancer.[1][24][25] This enhanced signaling promotes cancer cell invasion and migration by reorganizing the actin cytoskeleton, a key step in the metastatic cascade.[24][26] Inhibition of G12/13 signaling has been shown to reduce breast cancer metastasis in preclinical models.[24]

Quantitative Data on G-protein Mutations in Disease

Mutations in the genes encoding Gα subunits are key drivers in several cancers. The table below summarizes the frequency of mutations in key Gα subunit genes across various tumor types.

| Gene | Cancer Type | Mutation Frequency (%) | Key Mutation Hotspot | Reference(s) |

| GNAS | Intraductal Papillary Mucinous Neoplasm (IPMN) | 40 - 75 | R201 | [27] |

| Colorectal Cancer (Mucinous) | ~20 | R201 | [27] | |

| Pituitary Adenoma | ~40 | R201, Q227 | [28] | |

| Gastric Adenoma with Gastric Phenotype | ~19 | R201 | [27] | |

| GNAQ | Uveal Melanoma | 45 | Q209 | [19] |

| Blue Nevi | 55 | Q209 | [19] | |

| GNA11 | Uveal Melanoma | 32 | Q209 | [19] |

| Uveal Melanoma Metastases | 57 | Q209 | [19] |

Note: Frequencies can vary between studies and patient populations.

Key Experimental Methodologies

Studying G-protein signaling requires a specialized toolkit of biochemical and cell-based assays. Below are protocols for three fundamental techniques.

[³⁵S]GTPγS Binding Assay

Principle: This functional assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR stimulation.[8][29] Because the analog is resistant to the Gα subunit's intrinsic GTPase activity, the [³⁵S]GTPγS-bound Gα subunits accumulate and can be measured.[8][29]

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the GPCR of interest. Homogenize cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP. The GDP is crucial for maintaining the G-protein in its inactive state before stimulation.

-

Reaction Setup: In a microplate, combine the cell membranes, the test compound (agonist), and [³⁵S]GTPγS in the assay buffer.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.[30] This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand.

-

Detection: After washing and drying the filter plate, add scintillation cocktail and quantify the radioactivity using a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.

cAMP Accumulation Assay

Principle: This assay quantifies the functional consequence of Gs or Gi activation by measuring changes in intracellular cAMP levels.[31] It is often performed using competitive immunoassays or bioluminescence-based reporter systems.[32]

Methodology (using a bioluminescent assay, e.g., Promega cAMP-Glo™):

-

Cell Culture: Plate cells expressing the GPCR of interest in a multi-well plate and grow overnight.

-

Compound Treatment: Treat the cells with the test compound (agonist/antagonist) and incubate for a specific duration to stimulate or inhibit adenylyl cyclase. For Gi-coupled receptors, cells are typically co-stimulated with forskolin to induce a measurable cAMP signal that can then be inhibited.[31]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Add the cAMP detection solution, which contains a PKA holoenzyme. The cAMP from the lysate binds to the regulatory subunit of PKA, causing the release of the catalytic subunit.

-

Kinase Reaction: Add a Kinase-Glo® reagent. The active PKA catalytic subunit hydrolyzes ATP, and the amount of remaining ATP is inversely proportional to the initial cAMP concentration.

-

Luminescence Detection: A luciferase in the reagent uses the remaining ATP to produce light. The luminescent signal is measured with a luminometer. A lower light signal indicates a higher initial cAMP concentration.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

Principle: BRET is a powerful technique to monitor protein-protein interactions in living cells.[33][34] To measure G-protein activation, the Gα subunit is fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and the Gγ subunit (or Gβ) is fused to a fluorescent acceptor (e.g., Venus or YFP). In the inactive heterotrimer, the donor and acceptor are in close proximity, allowing for energy transfer. Upon GPCR activation, the Gα and Gβγ subunits dissociate, leading to a decrease in the BRET signal.[35]

Methodology:

-

Plasmid Construction: Create expression vectors encoding the Gα-Rluc and Gγ-Venus fusion proteins.

-

Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids for the GPCR of interest and the BRET sensor pair (Gα-Rluc and Gγ-Venus).

-

Cell Plating: Plate the transfected cells into a white, multi-well microplate suitable for luminescence measurements.

-

BRET Measurement:

-

Add the luciferase substrate (e.g., coelenterazine h) to the cells.

-

Measure the luminescence emission at the wavelengths corresponding to the donor (e.g., ~480 nm for Rluc) and the acceptor (e.g., ~530 nm for Venus).

-

Calculate the BRET ratio (Acceptor Emission / Donor Emission).

-

-

Agonist Stimulation: Add the GPCR agonist and immediately begin kinetic BRET measurements to monitor the change in the BRET ratio over time. A decrease in the ratio indicates G-protein activation.

Conclusion and Future Directions

The study of heterotrimeric G-proteins has been fundamental to our understanding of cellular signaling. Dysregulation of these pathways is a common theme in human disease, making them highly attractive targets for drug discovery.[36][37] While many successful drugs target GPCRs, directly targeting the G-proteins themselves or their downstream effectors represents a promising, albeit challenging, frontier. Advances in structural biology, computational modeling, and novel assay technologies like BRET are continually refining our understanding of G-protein signaling complexity, including concepts like biased agonism.[6] This deeper knowledge will undoubtedly fuel the development of more specific and effective therapeutics designed to correct aberrant G-protein signaling in disease.

References

- 1. Role of G12 proteins in oncogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterotrimeric G protein-mediated signaling and its non-canonical regulation in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterotrimeric G Proteins and Apoptosis: Intersecting Signaling Pathways Leading to Context Dependent Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G proteins: binary switches in health and disease [ceji.termedia.pl]

- 5. Heterotrimeric G proteins and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. ahajournals.org [ahajournals.org]

- 8. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cholera - Wikipedia [en.wikipedia.org]

- 10. Mechanism of cholera toxin activation by a guanine nucleotide-dependent 19 kDa protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholera toxin treatment produces down-regulation of the alpha-subunit of the stimulatory guanine-nucleotide-binding protein (Gs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Gi/o Protein-Dependent and -Independent Actions of Pertussis Toxin (PTX) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. Signalling functions and biochemical properties of pertussis toxin-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GNAQ and GNA11 mutations in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mutations in GNA11 in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Uveal Melanoma: GNAQ and GNA11 Mutations in a Greek Population | Anticancer Research [ar.iiarjournals.org]

- 21. Driver mutations in GNAQ and GNA11 genes as potential targets for precision immunotherapy in uveal melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Heterotrimeric G protein-mediated signaling and its non-canonical regulation in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Scholars@Duke publication: The emerging roles of Gα12/13 proteins on the hallmarks of cancer in solid tumors. [scholars.duke.edu]

- 24. pnas.org [pnas.org]

- 25. researchgate.net [researchgate.net]

- 26. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Contract to kill: GNAS mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 30. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]

- 31. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 32. cAMP-Glo™ Assay Protocol [promega.jp]

- 33. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Monitoring G Protein Activation in Cells with BRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 36. news-medical.net [news-medical.net]

- 37. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

PH-064 (BIM-46187): A Pan-Inhibitor of Heterotrimeric G Protein Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PH-064, also known as BIM-46187, is a novel imidazo-pyrazine derivative that functions as a potent, cell-permeable, pan-inhibitor of heterotrimeric G protein signaling.[1][2][3] This small molecule has garnered significant interest within the research and drug development communities for its ability to uncouple G protein-coupled receptors (GPCRs) from their cognate G proteins, thereby attenuating a wide array of downstream signaling cascades.[1][3] Unlike receptor-specific antagonists, this compound offers a unique modality for investigating and potentially treating complex pathologies driven by the simultaneous activation of multiple GPCRs.[1][4] This technical guide provides an in-depth overview of the core attributes of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its inhibitory effects through direct interaction with the Gα subunit of the heterotrimeric G protein complex.[1][5] This binding prevents the agonist-induced conformational changes necessary for the G protein to interact with an activated GPCR.[1][6] Consequently, the crucial step of GDP/GTP exchange on the Gα subunit is blocked, arresting the G protein in its inactive, GDP-bound state.[1][5] This mechanism effectively prevents the dissociation of the Gα subunit from the Gβγ dimer, thereby inhibiting the initiation of downstream signaling pathways.[1][5] While initially characterized as a pan-G protein inhibitor, subsequent studies have indicated that in certain cellular contexts, such as HEK293 and CHO cells, this compound can exhibit a preferential inhibition of Gαq signaling pathways.[2] This is achieved by trapping Gαq in an "empty pocket" conformation, where GDP is released but GTP entry is blocked.[2]

Quantitative Data

The inhibitory potency of this compound has been quantified across various GPCRs and G protein subtypes. The following tables summarize the half-maximal inhibitory concentrations (IC50) from key studies.

Table 1: IC50 Values of this compound on GPCR Agonist-Induced Second Messenger Production [1]

| GPCR (Gα Coupling) | Agonist | Second Messenger | Cell Line | IC50 (µM) |

| PAR1 (Gq) | Thrombin | IP1 | COS-7 | 3.0 ± 0.7 |

| LPAR1 (Gq) | LPA | IP1 | COS-7 | 1.6 ± 0.2 |

| 5-HT2c (Gq) | Serotonin | IP1 | COS-7 | 2.0 ± 0.7 |

| GABAb (Gq/i9) | GABA | IP1 | COS-7 | 2.1 ± 1.0 |

| V2 Vasopressin (Gs) | AVP | cAMP | COS-7 | 2.7 ± 0.7 |

| β2-Adrenergic (Gs) | Isoproterenol | cAMP | COS-7 | 3.0 ± 0.8 |

| 5-HT4a (Gs) | Serotonin | cAMP | COS-7 | 1.0 ± 0.2 |

Table 2: IC50 Values of this compound on the Interaction Between Receptors and Gα Subunits (BRET Assay) [1]

| Receptor-YFP | Gα-Rluc | Cell Line | IC50 (µM) |

| PAR1 | Gαi1 | COS-7 | 4.7 ± 1.9 |

| PAR1 | Gαo | COS-7 | 4.3 ± 2.4 |

| PAR1 | Gα12 | COS-7 | 4.9 ± 1.2 |

| V2 Vasopressin | Gαs | COS-7 | 3.9 ± 1.1 |

Table 3: IC50 Value of this compound on Receptor-Catalyzed G Protein Activation (GTPγS Binding Assay) [1][5]

| Receptor-G Protein Complex | Assay | IC50 (M) |

| BLT1 - Gαi2β1γ2 | [35S]GTPγS Binding | 3.6 x 10⁻⁷ |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are protocols for key experiments used to characterize its activity.

cAMP Production Measurement

This assay quantifies the inhibition of Gs-coupled GPCR signaling.

-

Cell Culture and Treatment: COS-7 cells are transiently transfected with the Gs-coupled receptor of interest. Cells are seeded in 96-well plates and allowed to adhere. Prior to the assay, cells are pre-treated with varying concentrations of this compound for 2 hours at 37°C.[1]

-

Agonist Stimulation: Following pre-treatment, cells are stimulated with a known agonist for the target receptor for 30 minutes at 37°C.[1]

-

cAMP Quantification: Intracellular cAMP levels are determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF)-based kit. The signal is inversely proportional to the concentration of cAMP produced by the cells.[1][7]

-

Data Analysis: The results are normalized to a positive control (agonist alone) and a negative control (unstimulated cells). IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Inositol Monophosphate (IP1) Accumulation Assay

This assay is used to measure the inhibition of Gq-coupled GPCR signaling.

-

Cell Culture and Treatment: COS-7 cells transiently expressing the Gq-coupled receptor of interest are seeded in 96-well plates. Cells are pre-treated with this compound for a specified duration.

-

Agonist Stimulation: Cells are stimulated with the appropriate agonist in a buffer containing LiCl for 1 hour at 37°C. LiCl is included to inhibit the degradation of IP1.[8]

-

IP1 Quantification: Intracellular IP1 levels are measured using a competitive immunoassay, typically an HTRF-based kit.[8]

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Bioluminescence Resonance Energy Transfer (BRET) Assay for GPCR-G Protein Interaction

This assay directly monitors the interaction between a receptor and its G protein in living cells.[1][9]

-

Constructs and Transfection: Cells (e.g., COS-7) are co-transfected with plasmids encoding for a GPCR fused to an energy acceptor (e.g., YFP) and a Gα subunit fused to an energy donor (e.g., Renilla Luciferase, Rluc).[1][10]

-

Cell Plating and Treatment: Transfected cells are plated in 96-well microplates. Prior to BRET measurement, cells are pre-treated with this compound.

-

BRET Measurement: The Rluc substrate (e.g., coelenterazine h) is added to the cells. The light emission from both the donor (Rluc) and the acceptor (YFP) is measured. The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

Data Analysis: The change in the BRET ratio upon agonist stimulation in the presence and absence of this compound is used to determine the inhibitory effect of the compound on the receptor-G protein interaction.

Fluorescence Resonance Energy Transfer (FRET) Assay with Purified Proteins

This in vitro assay provides a direct measure of the interaction between a purified GPCR and a G protein heterotrimer.[1][11]

-

Protein Purification and Labeling: The GPCR and the G protein subunits are purified. The receptor is labeled with a fluorescent donor (e.g., Alexa-488) and the Gα subunit with a fluorescent acceptor (e.g., Alexa-568).[1]

-

Reconstitution: The labeled receptor and G protein trimer are reconstituted into a lipid environment.

-

FRET Measurement: The fluorescence emission spectrum is recorded upon excitation of the donor fluorophore. An increase in the acceptor's emission intensity indicates FRET, signifying proximity between the receptor and the G protein.

-

Inhibition Analysis: The assay is performed in the presence of varying concentrations of this compound to determine its effect on the agonist-induced FRET signal. A decrease in the FRET signal indicates inhibition of the receptor-G protein interaction.[1]

Conclusion

This compound (BIM-46187) is a valuable pharmacological tool for the study of G protein signaling. Its ability to act as a pan-inhibitor by directly targeting the Gα subunit provides a unique approach to dissecting complex signaling networks and exploring novel therapeutic strategies for diseases driven by aberrant GPCR activity. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations. Further research into the context-dependent selectivity of this compound will undoubtedly provide deeper insights into the nuanced regulation of G protein signaling.

References

- 1. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel inhibitor of the heterotrimeric G-protein complex, BIM-46187, elicits anti-hyperalgesic properties and synergizes with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor-G Protein Interaction Studied by Bioluminescence Resonance Energy Transfer: Lessons from Protease-Activated Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. G Protein-selective GPCR Conformations Measured Using FRET Sensors in a Live Cell Suspension Fluorometer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Context-Dependent Effects of BIM-46187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIM-46187 is a small molecule inhibitor of heterotrimeric G protein signaling that has garnered significant interest for its unique, context-dependent mechanism of action. Initially characterized as a pan-inhibitor of G protein signaling, subsequent research has revealed a more nuanced activity, with a preferential silencing of Gαq signaling pathways in a manner that is dependent on the specific cellular environment.[1] This technical guide provides an in-depth overview of the cellular effects of BIM-46187, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and relevant signaling pathways.

Mechanism of Action

BIM-46187 exerts its inhibitory effect by directly binding to the Gα subunit of the heterotrimeric G protein complex.[2][3] Its primary mechanism involves disrupting the nucleotide exchange process, a critical step in G protein activation. Specifically, BIM-46187 traps the Gαq subunit in an "empty pocket" conformation. It facilitates the release of guanosine diphosphate (GDP) but sterically hinders the binding of guanosine triphosphate (GTP).[1][4] This effectively freezes the G protein in an inactive state, preventing it from transducing signals from activated G protein-coupled receptors (GPCRs) to downstream effectors.[1] While initially thought to inhibit all Gα subfamilies equally, studies in human embryonic kidney 293 (HEK293) and Chinese hamster ovary (CHO) cells have demonstrated a selective inhibition of Gαq over Gαs, Gαi, and Gα13 proteins.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of BIM-46187 across various experimental systems.

Table 1: Inhibition of GPCR Downstream Signaling Pathways by BIM-46187

| Cell Line | GPCR | Gα Subunit | Agonist (Concentration) | Measured Pathway | BIM-46187 IC₅₀ | Reference |

| COS-7 | V2 Vasopressin | Gαs | AVP (1 µM) | cAMP Accumulation | Not specified | [5] |

| COS-7 | β2-Adrenergic | Gαs | Isoproterenol (10 µM) | cAMP Accumulation | Not specified | [5] |

| COS-7 | 5HT4a | Gαs | Serotonin (10 µM) | cAMP Accumulation | Not specified | [5] |

| COS-7 | PAR1 | Gαq/11 | Thrombin (5 units/ml) | IP1 Production | Not specified | [5] |

| COS-7 | LPA1 | Gαq/11 | LPA (10 µM) | IP1 Production | Not specified | [5] |

| COS-7 | GABAb (coexpressed with Gαq/i9) | Gαq/i | GABA (100 µM) | IP1 Production | Not specified | [5] |

| MCF-7 | - | Gαs | Cholera Toxin | cAMP Accumulation | Fully prevents at tested concentrations | [2] |

| A2058 | Endothelin Receptor | Gαq/11 | Endothelin | Calcium Release | Specifically inhibits | [2] |

| HCT8/S11 | - | - | - | Rac1-GTP activation | Ineffective (BIM-46174) | [2] |

Table 2: Effect of BIM-46187 on Agonist-Mediated Receptor-G Protein Interactions (BRET)

| Cell Line | Receptor-YFP | Gα-Rluc | Agonist (Concentration) | Effect of BIM-46187 | Reference |

| COS-7 | PAR1-YFP | Gαi1-Rluc | Thrombin (5 units/ml) | Concentration-dependent inhibition | [2][6] |

| COS-7 | PAR1-YFP | Gαo-Rluc | Thrombin (5 units/ml) | Concentration-dependent inhibition | [2] |

| COS-7 | PAR1-YFP | Gα12-Rluc | Thrombin (5 units/ml) | Concentration-dependent inhibition | [2] |

| COS-7 | V2-YFP | Gαs-Rluc | AVP (10 µM) | Concentration-dependent inhibition | [2] |

Table 3: In Vitro Inhibition of GTPγS Binding by BIM-46187

| System | G Protein | Receptor | Agonist | BIM-46187 IC₅₀ | Reference |

| Reconstituted BLT1 receptor and Gαi2β1γ2 | Gαi2β1γ2 | BLT1 | LTB4 | 3.6 x 10⁻⁷ M | [2] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the key signaling pathways affected by BIM-46187 and its molecular mechanism of action.

References

- 1. A Cell-Permeable Inhibitor to Trap Gαq Proteins in the Empty Pocket Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Heterotrimeric G Protein Signaling by a Small Molecule Acting on Gα Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular targeting of Gα and Gβγ subunits: a potential approach for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gαq G Protein Inhibitor, BIM-46187 | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unraveling the Gαq Signaling Pathway: A Technical Guide for Researchers

An important clarification regarding the compound PH-064: As of the current date, a thorough search of public scientific literature and databases reveals no specific molecule designated as "this compound" with a known interaction with the Gαq signaling pathway. The searches for "this compound" have yielded results unrelated to this field of research. There is, however, information on a compound named TP-064, which is a potent and selective inhibitor of Protein Arginine Methyltransferase 4 (PRMT4) and is primarily investigated for its role in multiple myeloma by inducing G1 cell cycle arrest.[1][2][3] TP-064's mechanism of action is distinct and not reported to be directly involved with Gαq signaling.

This guide will, therefore, focus on providing a comprehensive overview of the Gαq signaling pathway, a critical communication system in cells that regulates a vast array of physiological processes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pathway and the methodologies used to investigate it.

The Gαq Signaling Pathway: A Core Cellular Regulator

The Gαq signaling pathway is a canonical signal transduction cascade initiated by the activation of G protein-coupled receptors (GPCRs), the largest family of cell surface receptors.[4][5] GPCRs that couple to heterotrimeric G proteins of the Gq family (Gαq, Gα11, Gα14, Gα15/16) play pivotal roles in cellular processes ranging from neurotransmission and hormone regulation to muscle contraction and immune responses.[4][6]

Activation of a Gq-coupled GPCR by an extracellular ligand, such as a hormone or neurotransmitter, induces a conformational change in the receptor. This, in turn, facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gq protein.[7][8] The binding of GTP triggers the dissociation of the Gαq-GTP subunit from the βγ-dimer. Both the Gαq-GTP and the Gβγ subunits can then modulate the activity of downstream effector proteins.[9]

The primary effector of Gαq-GTP is Phospholipase C-β (PLCβ).[4][7][8] Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[6][10] The resulting increase in intracellular Ca2+ concentration activates a multitude of calcium-sensitive proteins, including calmodulin and various protein kinases, which mediate a wide range of cellular responses.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[11] Activated PKC then phosphorylates a diverse array of substrate proteins on serine and threonine residues, thereby regulating their activity and leading to further downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[4]

The signaling is terminated by the intrinsic GTPase activity of the Gαq subunit, which hydrolyzes GTP back to GDP. This leads to the re-association of the Gαq-GDP subunit with the Gβγ dimer, returning the G protein to its inactive, heterotrimeric state.

Key Components of the Gαq Signaling Pathway

| Component | Function |

| Gq-Coupled GPCRs | Cell surface receptors that bind extracellular ligands and activate the Gq protein. Examples include M1 and M3 muscarinic receptors, α1-adrenergic receptors, and angiotensin II type 1 receptors. |

| Gαq Protein | The α-subunit of the heterotrimeric Gq protein. When bound to GTP, it activates Phospholipase C-β.[7] |

| Phospholipase C-β (PLCβ) | An enzyme that cleaves PIP2 into IP3 and DAG.[4][7] |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | A membrane phospholipid that is the substrate for PLCβ.[7] |

| Inositol 1,4,5-trisphosphate (IP3) | A second messenger that binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular Ca2+.[6][10] |

| Diacylglycerol (DAG) | A second messenger that remains in the plasma membrane and, along with Ca2+, activates Protein Kinase C.[7] |

| Protein Kinase C (PKC) | A family of serine/threonine kinases that phosphorylate a wide range of target proteins, leading to diverse cellular responses.[11] |

| Intracellular Calcium (Ca2+) | A ubiquitous second messenger that regulates numerous cellular processes. |

Experimental Protocols for Studying Gαq Signaling

The investigation of the Gαq signaling pathway involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Measurement of Intracellular Calcium Mobilization

This is a common and robust method to assess the activation of the Gαq pathway.[6][10]

Principle: Activation of the Gαq pathway leads to an increase in intracellular calcium concentration, which can be detected using fluorescent calcium indicators.

Materials:

-

Cells expressing the Gq-coupled receptor of interest (e.g., HEK293, CHO cells).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Agonist for the receptor of interest.

-

Antagonist or test compound.

-

Fluorescence plate reader or fluorescence microscope.

Protocol:

-

Cell Culture: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to allow for attachment.

-

Dye Loading:

-

Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing: Remove the loading buffer and wash the cells twice with HBSS to remove excess dye.

-

Compound Addition: Add the antagonist or test compound at various concentrations and incubate for a predetermined time.

-

Signal Measurement:

-

Place the plate in a fluorescence plate reader.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Establish a stable baseline fluorescence reading.

-

Inject the agonist and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve and plot against the agonist or antagonist concentration to determine EC50 or IC50 values.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the product of PLCβ activity. The IP-One assay is a popular commercial kit for this purpose.[12]

Principle: The IP-One assay is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Materials:

-

Cells expressing the Gq-coupled receptor of interest.

-

IP-One assay kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).

-

Stimulation buffer.

-

Agonist for the receptor of interest.

-

Antagonist or test compound.

-

TR-FRET compatible plate reader.

Protocol:

-

Cell Stimulation:

-

Plate cells in a suitable multi-well plate.

-

Add the antagonist or test compound followed by the agonist in the stimulation buffer provided with the kit.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the stimulated cells.

-

Incubate for 60 minutes at room temperature in the dark.

-

-

Signal Measurement:

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).

-

-

Data Analysis: Calculate the ratio of the two emission signals. The ratio is inversely proportional to the concentration of IP1. Generate a standard curve using known concentrations of IP1 to quantify the amount of IP1 produced in the samples.

GTPγS Binding Assay

This assay measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of radiolabeled, non-hydrolyzable [35S]GTPγS allows for the quantification of this activation step.

Materials:

-

Cell membranes expressing the Gq-coupled receptor of interest.

-

[35S]GTPγS (radiolabeled).

-

GDP.

-

Assay buffer (e.g., containing HEPES, MgCl2, NaCl).

-

Agonist for the receptor of interest.

-

Antagonist or test compound.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Assay Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes, GDP, and the antagonist or test compound in the assay buffer.

-

Agonist Stimulation: Add the agonist to initiate the GDP/GTP exchange.

-

Radiolabel Binding: Immediately add [35S]GTPγS and incubate at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radiolabel.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specific binding.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the extent of G protein activation. Determine the specific binding by subtracting the non-specific binding (measured in the presence of excess unlabeled GTPγS).

Visualizing the Gαq Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The canonical Gαq signaling pathway.

Caption: Workflow for a fluorescent calcium mobilization assay.

References

- 1. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TP-064, a potent and selective small molecule inhibitor of PRMT4 for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. G protein-coupled receptors and signaling pathways regulating growth responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]

- 8. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. G protein αq exerts expression level-dependent distinct signaling paradigms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.biologists.com [journals.biologists.com]

- 11. researchgate.net [researchgate.net]

- 12. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of PH-064 (TP-064): A Potent and Selective PRMT4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals